molecular formula C7H16ClNO B1343115 (1-Aminocyclohexyl)methanol hydrochloride CAS No. 5460-68-4

(1-Aminocyclohexyl)methanol hydrochloride

Cat. No.: B1343115
CAS No.: 5460-68-4
M. Wt: 165.66 g/mol
InChI Key: NEPOOMVFQWOTOW-UHFFFAOYSA-N
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Description

(1-Aminocyclohexyl)methanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a methanol group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclohexyl)methanol hydrochloride typically involves the reduction of the corresponding ketone, cyclohexanone, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of reducing agents and amination conditions may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Aminocyclohexyl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, or other amines can be used under suitable conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Aminocyclohexyl)methanol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of (1-Aminocyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The cyclohexyl ring provides hydrophobic interactions, stabilizing the compound within the binding pocket. The methanol group can participate in additional hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

  • (1-Aminocyclohexyl)(phenyl)methanol hydrochloride
  • 1-Aminomethyl-1-cyclohexanol hydrochloride

Comparison:

  • (1-Aminocyclohexyl)(phenyl)methanol hydrochloride: This compound has a phenyl group attached to the cyclohexyl ring, which can provide additional aromatic interactions, potentially altering its binding properties and reactivity.
  • 1-Aminomethyl-1-cyclohexanol hydrochloride: This compound has a similar structure but with a different substitution pattern, which can influence its chemical reactivity and biological activity.

Uniqueness: (1-Aminocyclohexyl)methanol hydrochloride is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

(1-aminocyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOOMVFQWOTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-68-4
Record name 5460-68-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-aminocyclohexyl)methanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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